molecular formula C16H21N5S B6437069 2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile CAS No. 2549029-64-1

2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile

Cat. No. B6437069
M. Wt: 315.4 g/mol
InChI Key: PZAMTMJGOOKXIZ-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile” is a novel series of oxazolidinone-class antimicrobial agents . It has 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .


Synthesis Analysis

The synthesis of similar compounds involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired compound via key intermediates . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5S/c1-22-16-18-6-13(5-17)15(19-16)21-9-14(10-21)20-7-11-3-2-4-12(11)8-20/h6,11-12,14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMTMJGOOKXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)N3CC4CCCC4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile

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